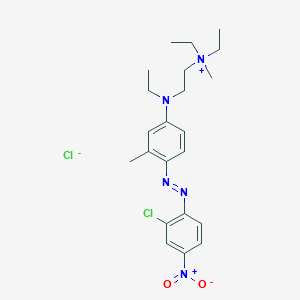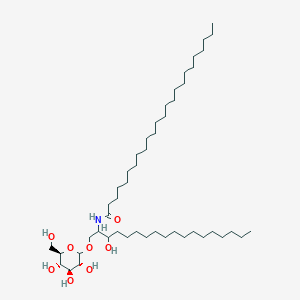
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound belonging to the class of imidazolium salts. It is characterized by its unique structure, which includes a positively charged imidazolium ring. This compound is often used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide can be synthesized through several methods. One common synthetic route involves the alkylation of imidazole with methyl bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide or potassium permanganate may be used.
Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various halogenated imidazolium salts.
科学研究应用
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as an ionic liquid in various chemical processes.
Biology: The compound can be used in the study of enzyme mechanisms and as a stabilizing agent for proteins.
Industry: The compound is used in the production of advanced materials and as a solvent in various industrial processes.
作用机制
The mechanism by which 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The positively charged imidazolium ring can form electrostatic interactions with negatively charged sites on biomolecules, influencing their structure and function. Additionally, the compound can participate in hydrogen bonding and van der Waals interactions, further modulating its activity.
相似化合物的比较
Similar Compounds
- 1,3-Dimethylimidazolium iodide
- 1,3-Dimethylimidazolium chloride
- 1,3-Dimethylimidazolium tetrafluoroborate
Uniqueness
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its specific bromide counterion, which imparts distinct chemical properties compared to other imidazolium salts. The bromide ion can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications where other imidazolium salts may not be as effective.
属性
CAS 编号 |
71027-57-1 |
|---|---|
分子式 |
C5H11BrN2 |
分子量 |
179.06 g/mol |
IUPAC 名称 |
1,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C5H10N2.BrH/c1-6-3-4-7(2)5-6;/h3-4H,5H2,1-2H3;1H |
InChI 键 |
ZQJBAVOICPHYHW-UHFFFAOYSA-N |
规范 SMILES |
C[NH+]1CN(C=C1)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)

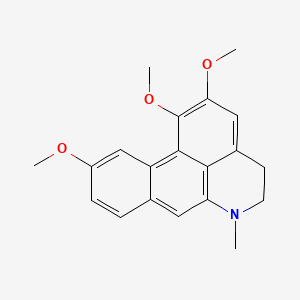
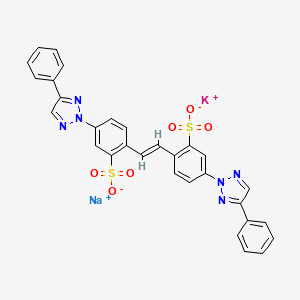
![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)

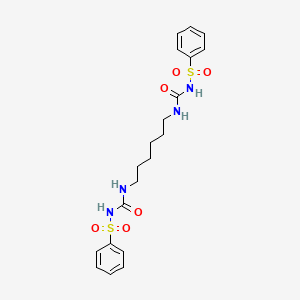
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)

